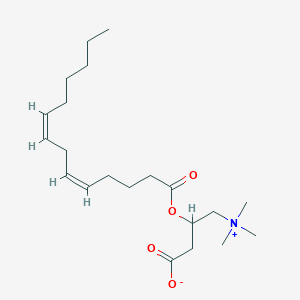
Lithocholic Acid 24-Ac-O-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithocholic Acid 24-Ac-O-β-D-Glucuronide is a steroid glucuronide anion that is the conjugate base of lithocholic acid 24-O-(β-D-glucuronide) arising from deprotonation of the carboxylic acid function . It’s found in ox bile, human bile, rabbit bile, and in ox and pig gallstones .
Molecular Structure Analysis
The molecular formula of Lithocholic Acid 24-Ac-O-β-D-Glucuronide is C30H48O9 . Its molecular weight is 552.697 .Applications De Recherche Scientifique
Metabolism and Biliary Secretion
- Metabolism in Rats: Lithocholic acid 24-Ac-O-β-D-Glucuronide is studied for its metabolism and biliary secretion in rats. Research shows that its hydroxyl- and carboxyl-linked glucuronides are major metabolites secreted in bile, indicating its significant role in bile acid metabolism (Shattuck et al., 1986).
Cholestatic Properties
- Cholestasis Induction: Studies reveal that lithocholic acid glucuronides, including Lithocholic Acid 24-Ac-O-β-D-Glucuronide, can induce cholestasis, a liver condition that slows or stops bile flow. This effect has been observed in animal models, emphasizing the cholestatic potential of these compounds (Oelberg et al., 1984).
Role in Hepatic Function
- In Vivo Hepatic Metabolism: Lithocholic Acid 24-Ac-O-β-D-Glucuronide is identified as a product of in vivo hepatic metabolism of lithocholic acid in rats. This insight is crucial for understanding the role of such glucuronides in liver function and bile acid regulation (Little et al., 1990).
Chemical and Biosynthesis
- Synthesis and Structure Analysis: The glucuronidation of lithocholic acid by liver microsomes has been explored, leading to the chemical synthesis and structural determination of Lithocholic Acid 24-Ac-O-β-D-Glucuronide. Such studies are essential for understanding the chemical nature and potential applications of these compounds (Panfil et al., 1992).
Urinary Excretion in Pathological Conditions
- Excretion in Bile Duct–Ligated Rats: Research has examined the urinary excretion of Lithocholic Acid 24-Ac-O-β-D-Glucuronide in rats with ligated bile ducts. Such studies help in understanding the excretory behavior of this compound under different physiological and pathological conditions (Little et al., 1991).
Enzymatic Interactions and Applications
- Interaction with Androgen UDP-Glucuronyltransferase: Lithocholic acid glucuronides, including Lithocholic Acid 24-Ac-O-β-D-Glucuronide, are substrates for the androgen UDP-glucuronyltransferase enzyme in rat liver. Understanding these interactions is vital for exploring therapeutic and diagnostic applications related to enzyme activity and liver function (Kirkpatrick et al., 1984).
Fetal Liver Metabolism
- Metabolism in Human Fetal Liver: The metabolism of lithocholic acid in human fetal liver suggests the formation of various hydroxylated products, providing insights into the role of lithocholic acid glucuronides in fetal liver function and potential toxicities (Gustafsson et al., 1987).
Propriétés
Numéro CAS |
142780-61-8 |
|---|---|
Nom du produit |
Lithocholic Acid 24-Ac-O-β-D-Glucuronide |
Formule moléculaire |
C₃₀H₄₈O₉ |
Poids moléculaire |
552.7 |
Synonymes |
1-[(3α,5β)-3-Hydroxycholan-24-oate] β-D-Glucopyranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)
